N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide
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Overview
Description
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide is an organic compound that features a dibenzofuran moiety linked to a methoxybenzamide group via an ethyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide typically involves the following steps:
Formation of the dibenzofuran moiety: Dibenzofuran can be synthesized through the cyclization of biphenyl derivatives or via the O-arylation of substituted phenols followed by cyclization.
Attachment of the ethyl chain: The dibenzofuran derivative is then reacted with an appropriate ethylating agent under basic conditions to introduce the ethyl chain.
Coupling with 2-methoxybenzamide: The final step involves coupling the ethylated dibenzofuran with 2-methoxybenzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide can undergo various chemical reactions, including:
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways . For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
Dibenzofuran: A simpler analog with similar structural features but lacking the ethyl and methoxybenzamide groups.
Benzofuran: Contains a single benzene ring fused to a furan ring, offering different chemical properties and reactivity.
Dibenzothiophene: Similar structure but with a sulfur atom replacing the oxygen in the furan ring, leading to different electronic properties.
Uniqueness
N-[2-(dibenzo[b,d]furan-2-yl)ethyl]-2-methoxybenzamide is unique due to its combination of the dibenzofuran moiety with an ethyl chain and a methoxybenzamide group. This unique structure imparts specific chemical and biological properties that are not observed in simpler analogs.
Properties
IUPAC Name |
N-(2-dibenzofuran-2-ylethyl)-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-25-19-8-4-3-7-17(19)22(24)23-13-12-15-10-11-21-18(14-15)16-6-2-5-9-20(16)26-21/h2-11,14H,12-13H2,1H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVQCZUTSHAZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NCCC2=CC3=C(C=C2)OC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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